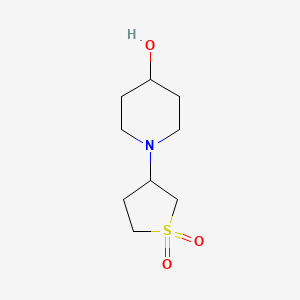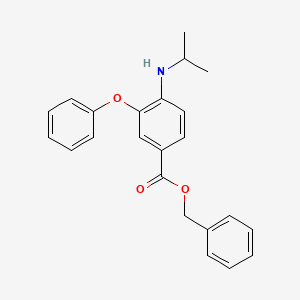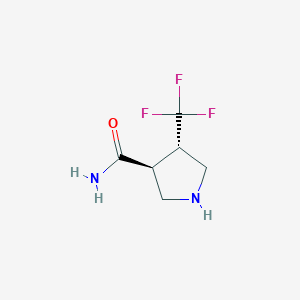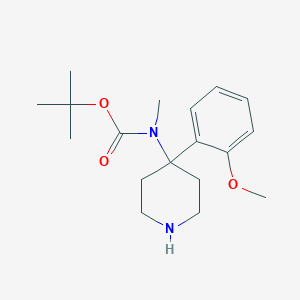
tert-Butyl (4-(2-methoxyphenyl)piperidin-4-yl)(methyl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl (4-(2-methoxyphenyl)piperidin-4-yl)(methyl)carbamate: is a chemical compound that belongs to the class of carbamates It is characterized by the presence of a tert-butyl group, a piperidine ring, and a methoxyphenyl group
Preparation Methods
The synthesis of tert-Butyl (4-(2-methoxyphenyl)piperidin-4-yl)(methyl)carbamate typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the piperidine ring and the methoxyphenyl group.
Reaction Conditions: The tert-butyl group is introduced using tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out in an inert atmosphere to prevent oxidation.
Industrial Production: On an industrial scale, the synthesis may involve continuous flow reactors to ensure consistent product quality and yield. .
Chemical Reactions Analysis
tert-Butyl (4-(2-methoxyphenyl)piperidin-4-yl)(methyl)carbamate undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group under specific conditions.
Reduction: The piperidine ring can be reduced to form a piperidine derivative.
Substitution: The tert-butyl group can be substituted with other alkyl groups using appropriate reagents.
Common Reagents and Conditions: Common reagents include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and substitution reagents like alkyl halides. .
Scientific Research Applications
tert-Butyl (4-(2-methoxyphenyl)piperidin-4-yl)(methyl)carbamate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: It is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: It is investigated for its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of tert-Butyl (4-(2-methoxyphenyl)piperidin-4-yl)(methyl)carbamate involves its interaction with specific molecular targets:
Comparison with Similar Compounds
tert-Butyl (4-(2-methoxyphenyl)piperidin-4-yl)(methyl)carbamate can be compared with other similar compounds:
tert-Butyl carbamate: This compound has a similar tert-butyl group but lacks the piperidine and methoxyphenyl groups.
tert-Butyl methyl(piperidin-4-yl)carbamate: This compound has a similar piperidine ring but lacks the methoxyphenyl group.
tert-Butyl 4-(Piperidin-4-ylmethyl)piperazine-1-carboxylate: This compound has a similar piperidine ring but includes a piperazine ring instead of the methoxyphenyl group
Properties
Molecular Formula |
C18H28N2O3 |
|---|---|
Molecular Weight |
320.4 g/mol |
IUPAC Name |
tert-butyl N-[4-(2-methoxyphenyl)piperidin-4-yl]-N-methylcarbamate |
InChI |
InChI=1S/C18H28N2O3/c1-17(2,3)23-16(21)20(4)18(10-12-19-13-11-18)14-8-6-7-9-15(14)22-5/h6-9,19H,10-13H2,1-5H3 |
InChI Key |
OLCAPXQAPXFLQH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N(C)C1(CCNCC1)C2=CC=CC=C2OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl 2-benzhydryl-2-azaspiro[3.3]heptane-5-carboxylate](/img/structure/B13350282.png)
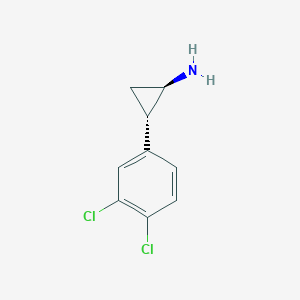
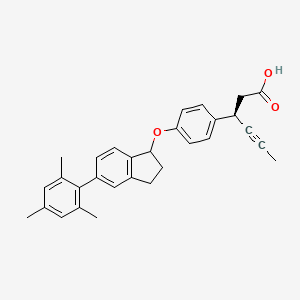
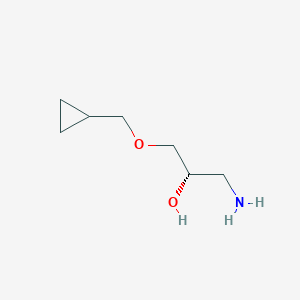
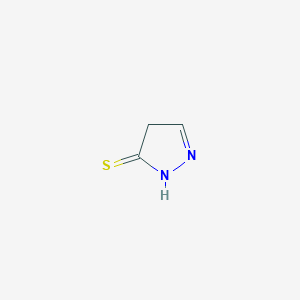
![[(1-Cyano-1,2-dimethylpropyl)carbamoyl]methyl 4-chloro-2-nitrobenzoate](/img/structure/B13350318.png)

